molecular formula C10H14BClO2S B7948886 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B7948886
M. Wt: 244.55 g/mol
InChI Key: GZLUJQFFGCXPDN-UHFFFAOYSA-N
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Description

The compound is a derivative of (2-Chlorothiophen-3-yl)boronic acid , which is used in various chemical reactions. The boronic acid group (B(OH)2) in these compounds is often used in coupling reactions such as the Suzuki-Miyaura cross-coupling .


Synthesis Analysis

A Suzuki–Miyaura coupling reaction was performed to synthesize 5,15-meso-bis(2-chlorothiophen-3-yl)porphyrins . This might suggest that a similar method could be used to synthesize “2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, but without specific information on this compound, it’s hard to say for sure.


Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophenes was analyzed . This might provide some insight into the types of reactions that “this compound” could undergo.

properties

IUPAC Name

2-(2-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-15-8(7)12/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLUJQFFGCXPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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